6,7-Difluoro-1-isopropyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
6,7-Difluoro-1-isopropyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone family This compound is characterized by its unique structure, which includes fluorine atoms at positions 6 and 7, an isopropyl group at position 1, and a methoxy group at position 8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-1-isopropyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps. One common method includes the esterification of 2-cyclopropyl-6,7-difluoro-1,4-dihydro-4-fluoro-3-quinolone with an appropriate carboxylic acid under acidic conditions . The reaction is catalyzed by an acid catalyst, and the product is purified through crystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar esterification reactions. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-1-isopropyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms at positions 6 and 7 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various quinolone derivatives, alcohols, and substituted quinolones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6,7-Difluoro-1-isopropyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-1-isopropyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Similar structure but with a cyclopropyl group instead of an isopropyl group.
Moxifloxacin: A well-known fluoroquinolone antibiotic with a similar quinolone core structure.
Uniqueness
6,7-Difluoro-1-isopropyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and bioavailability, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
874482-59-4 |
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Molecular Formula |
C14H13F2NO4 |
Molecular Weight |
297.25 g/mol |
IUPAC Name |
6,7-difluoro-8-methoxy-4-oxo-1-propan-2-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H13F2NO4/c1-6(2)17-5-8(14(19)20)12(18)7-4-9(15)10(16)13(21-3)11(7)17/h4-6H,1-3H3,(H,19,20) |
InChI Key |
VAOSMWHHCYBZCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=O)C2=CC(=C(C(=C21)OC)F)F)C(=O)O |
Origin of Product |
United States |
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